molecular formula C14H18O B075089 2-Phenethyl-cyclohexanone CAS No. 1138-44-9

2-Phenethyl-cyclohexanone

Cat. No. B075089
CAS RN: 1138-44-9
M. Wt: 202.29 g/mol
InChI Key: PEVNEAUCRZWXDW-UHFFFAOYSA-N
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Description

2-Phenethyl-cyclohexanone, also known as PCE, is a chemical compound that belongs to the family of arylcyclohexylamines. PCE is a synthetic compound that has been used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Phenethyl-cyclohexanone involves its binding to the NMDA and sigma-1 receptors. This compound acts as an antagonist at the NMDA receptor, which reduces the influx of calcium ions into the neuron, leading to a decrease in excitatory neurotransmitter release. This compound also acts as an agonist at the sigma-1 receptor, which enhances the release of inhibitory neurotransmitters, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. This compound has also been found to have antidepressant effects, reducing the symptoms of depression in animal models. This compound has also been found to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

2-Phenethyl-cyclohexanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with a high yield. This compound also has a high purity, which makes it ideal for use in biochemical and physiological studies. However, this compound has several limitations. It has a short half-life, which means that its effects are short-lived. This compound also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

For the study of 2-Phenethyl-cyclohexanone include the development of this compound derivatives, the study of the molecular mechanisms underlying its effects, and its potential use as a therapeutic agent for neurological disorders.

Scientific Research Applications

2-Phenethyl-cyclohexanone has been used in scientific research for its unique biochemical and physiological effects. It has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of ion channels, neurotransmitter release, and neuronal survival.

properties

CAS RN

1138-44-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(2-phenylethyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

PEVNEAUCRZWXDW-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CCC2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)CCC2=CC=CC=C2

Other CAS RN

1138-44-9

synonyms

2-phenethylcyclohexan-1-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

s-BuLi (28.0 mL, 1.3 M) was added slowly to a solution of Compound 20b (7.0 g) in THF (50 mL) at −78° C. The mixture stirred for 1 hr at −78° C. and then (2-chloro-ethyl)-benzene Compound 20c (5.11 g, 36.4 mmol) in THF (10 mL) was added dropwise. The reaction mixture was stirred for 24 hrs while warming to r.t. The reaction was quenched with 1N HCl (5 mL), then diluted with water (100 mL) and EtOAc (500 mL). The organic layer was washed with brine, separated and dried with anhydrous sodium sulfate, then filtered and concentrated in vacuo to yield a crude product. Purification by flash chromatography (eluted with 10% EtOAc in Hexane) afforded 2-phenethyl-cyclohexanone Compound 20d (4.05 g, 20.0 mMol, 58%) as a yellow oil.
Quantity
28 mL
Type
reactant
Reaction Step One
[Compound]
Name
Compound 20b
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
20c
Quantity
5.11 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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